molecular formula C9H13NO5 B131152 Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid CAS No. 146058-45-9

Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid

Cat. No.: B131152
CAS No.: 146058-45-9
M. Wt: 215.2 g/mol
InChI Key: XJTOEJPTYBABBZ-UHFFFAOYSA-N
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Description

Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid is a synthetic polymer that has garnered significant attention in the field of drug delivery. This compound is synthesized by the condensation of 2-(4-hydroxyphenoxy)acetic acid with formaldehyde, resulting in a unique structure that allows for controlled release of drugs.

Preparation Methods

The synthesis of Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid involves the condensation of 2-(4-hydroxyphenoxy)acetic acid with formaldehyde. This reaction is typically carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting polymer is a cross-linked network of chains that can be further modified to incorporate various drugs. Industrial production methods may involve optimizing reaction conditions to ensure high yield and purity of the polymer.

Chemical Reactions Analysis

Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that can enhance its properties.

    Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its biocompatibility.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid has a wide range of scientific research applications, including:

    Chemistry: The polymer is used as a matrix for controlled drug release, allowing for sustained therapeutic effects.

    Biology: It has been shown to have minimal toxicity and immunogenicity in animal studies, making it suitable for biological applications.

    Medicine: The polymer’s biocompatibility and biodegradability make it an ideal candidate for drug delivery systems in humans.

Mechanism of Action

The mechanism of action of Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid is based on its unique structure. The polymer is designed to release drugs slowly over time, allowing for sustained therapeutic effects. This is achieved through the cross-linked network of chains, which slows down the diffusion of drugs out of the polymer matrix. The polymer’s biocompatibility and stability further enhance its effectiveness in drug delivery applications.

Comparison with Similar Compounds

Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid is unique due to its ability to be modified to incorporate various drugs, allowing for targeted drug delivery and reduced side effects. Similar compounds include:

    Poly(lactic-co-glycolic acid) (PLGA): A biodegradable polymer used in drug delivery systems.

    Polyethylene glycol (PEG): A polymer used to improve the solubility and stability of drugs.

    Chitosan: A natural polymer used in drug delivery and tissue engineering.

Each of these compounds has its own unique properties and applications, but this compound stands out for its controlled drug release capabilities and biocompatibility.

Properties

CAS No.

146058-45-9

Molecular Formula

C9H13NO5

Molecular Weight

215.2 g/mol

IUPAC Name

azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid

InChI

InChI=1S/C8H8O4.CH2O.H3N/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-2;/h1-4,9H,5H2,(H,10,11);1H2;1H3

InChI Key

XJTOEJPTYBABBZ-UHFFFAOYSA-N

SMILES

C=O.C1=CC(=CC=C1O)OCC(=O)O.N

Canonical SMILES

C=O.C1=CC(=CC=C1O)OCC(=O)O.N

Synonyms

2-(4-hydroxyphenoxy)acetic acid-formaldehyde polymer
RG 13577
RG-13577

Origin of Product

United States

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